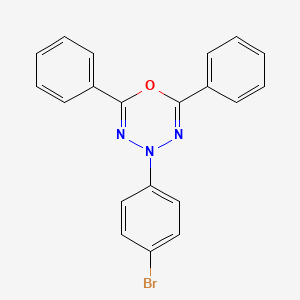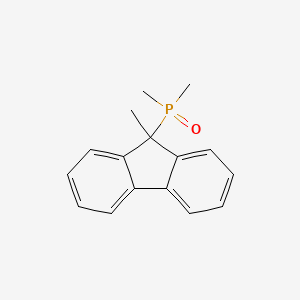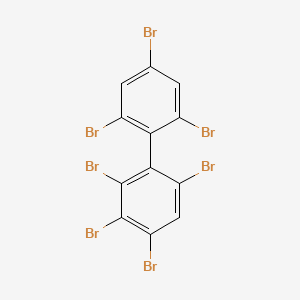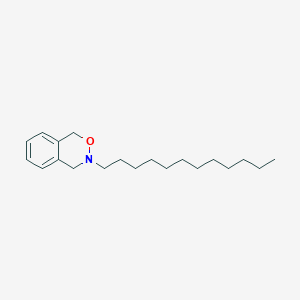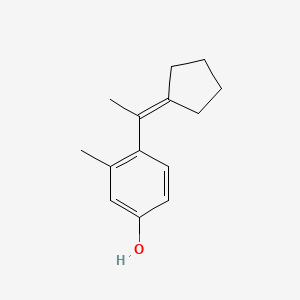![molecular formula C23H19NOSe B14304016 3'-(2,4,6-Trimethylphenyl)spiro[fluorene-9,5'-[1,4,2]oxaselenazole] CAS No. 114263-85-3](/img/structure/B14304016.png)
3'-(2,4,6-Trimethylphenyl)spiro[fluorene-9,5'-[1,4,2]oxaselenazole]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-(2,4,6-Trimethylphenyl)spiro[fluorene-9,5’-[1,4,2]oxaselenazole] is a spiro compound characterized by its unique structure, which includes a spiro linkage between a fluorene moiety and an oxaselenazole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(2,4,6-Trimethylphenyl)spiro[fluorene-9,5’-[1,4,2]oxaselenazole] typically involves the formation of the spiro linkage through a series of organic reactions. One common method involves the dehydrative coupling of (hetero)biaryls and fluorenones, mediated by trifluoromethanesulfonic anhydride (Tf2O). This reaction proceeds under mild conditions and yields the desired spiro compound in good to high yields .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
3’-(2,4,6-Trimethylphenyl)spiro[fluorene-9,5’-[1,4,2]oxaselenazole] can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the electronic properties of the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
3’-(2,4,6-Trimethylphenyl)spiro[fluorene-9,5’-[1,4,2]oxaselenazole] has several scientific research applications, including:
Organic Electronics: The compound is used as a host material in OLEDs due to its high triplet energy and excellent electroluminescence performance.
Photovoltaics: It can be employed as a hole transport layer in perovskite solar cells, contributing to improved device stability and efficiency.
Chemical Sensors: The unique electronic properties of the compound make it suitable for use in chemical sensors for detecting various analytes.
Mecanismo De Acción
The mechanism by which 3’-(2,4,6-Trimethylphenyl)spiro[fluorene-9,5’-[1,4,2]oxaselenazole] exerts its effects is primarily related to its electronic structure. The spiro linkage creates a rigid, three-dimensional structure that enhances charge transport properties. In OLEDs, the compound acts as a host material, facilitating efficient energy transfer to the emissive dopant molecules. This results in high external quantum efficiency and low efficiency roll-off .
Comparación Con Compuestos Similares
Similar Compounds
- **3-(4,6-Diphenyl-1,3,5-triazin-2-yl)-9’,9’-dimethyl-9’H-spiro[fluorene-9,5’-quinolino[3,2,1-de]acridine] (QAF-TRZ)
- **3’-(4,6-Diphenyl-1,3,5-triazin-2-yl)-10-phenyl-10H-spiro[acridine-9,9’-fluorene] (STF-TRZ)
Uniqueness
Compared to these similar compounds, 3’-(2,4,6-Trimethylphenyl)spiro[fluorene-9,5’-[1,4,2]oxaselenazole] offers unique advantages such as enhanced stability and specific electronic properties that make it particularly suitable for use in high-performance optoelectronic devices. Its unique structure allows for better hole transport capability and superior charge recombination efficiency, leading to improved device performance .
Propiedades
Número CAS |
114263-85-3 |
|---|---|
Fórmula molecular |
C23H19NOSe |
Peso molecular |
404.4 g/mol |
Nombre IUPAC |
3-(2,4,6-trimethylphenyl)spiro[1,4,2-oxaselenazole-5,9'-fluorene] |
InChI |
InChI=1S/C23H19NOSe/c1-14-12-15(2)21(16(3)13-14)22-24-25-23(26-22)19-10-6-4-8-17(19)18-9-5-7-11-20(18)23/h4-13H,1-3H3 |
Clave InChI |
RDBQXTPQOFDEIP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)C2=NOC3([Se]2)C4=CC=CC=C4C5=CC=CC=C35)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


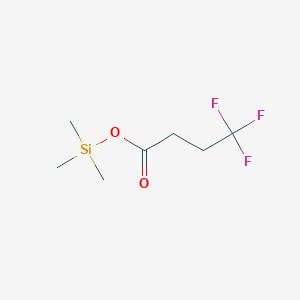
![4,4'-[(2-Hydroxyphenyl)methylene]bis(2-methylphenol)](/img/structure/B14303955.png)
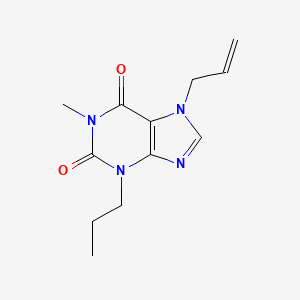
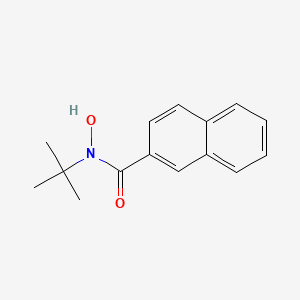
![3-[Methoxy(phenylsulfanyl)(trimethylsilyl)methyl]-2-methylcyclopentan-1-one](/img/structure/B14303981.png)
![Acetic acid;5-[tert-butyl(dimethyl)silyl]oxypent-2-en-1-ol](/img/structure/B14303988.png)
![{2-[(2-Hydroxyethyl)amino]ethyl}phosphonic acid](/img/structure/B14304000.png)
